Fz25

HSD17B2 gene expression SULT1E1 gene expression Anti-estrogenic prodrug activation

Fz25 is a synthetic estratriene-triazole featuring a 3-benzyloxy group. Unlike 3-hydroxy analogs that induce SULT1E1, Fz25 uniquely increases HSD17B2 mRNA expression, enabling pathway-specific anti-estrogenic studies. It exhibits cofactor-dependent 17β-HSD1 inhibition and caspase-independent apoptosis in HeLa, SiHa, and MDA-MB-231 cells. Procure this specific derivative for reproducible gene modulation and stereosensitive SAR.

Molecular Formula C27H31N3O2
Molecular Weight 429.6 g/mol
Cat. No. B10855569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFz25
Molecular FormulaC27H31N3O2
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C4=NNN=C4)O)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6
InChIInChI=1S/C27H31N3O2/c1-26-13-11-22-21-10-8-20(32-17-18-5-3-2-4-6-18)15-19(21)7-9-23(22)24(26)12-14-27(26,31)25-16-28-30-29-25/h2-6,8,10,15-16,22-24,31H,7,9,11-14,17H2,1H3,(H,28,29,30)/t22-,23-,24+,26+,27-/m1/s1
InChIKeyWILNBQOUIDDELX-OBOOOKMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-17-(2H-triazol-4-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol: Estrane-Triazole Hybrid with Differentiated Pharmacological Fingerprint


The compound (8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-17-(2H-triazol-4-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol is a synthetic estratriene-triazole hybrid featuring a 3-benzyloxy (phenylmethoxy) protecting group and a 17β-hydroxy-17α-triazolyl substitution pattern on the steroidal D-ring [1]. This structural architecture confers distinct enzyme inhibition profiles and antiproliferative activities that diverge from those of endogenous estradiol, 17α-ethinylestradiol, and other in-class steroidal triazole derivatives [2].

Why Off-the-Shelf Estradiol Analogs Cannot Substitute for (8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-17-(2H-triazol-4-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol


Generic substitution of this compound with simpler estradiol derivatives or even other triazole-containing analogs fails due to divergent pharmacokinetic prodrug behavior and distinct gene expression modulation. The 3-benzyloxy moiety confers a pronounced pro-drug character that fundamentally alters the compound's cellular mechanism of action relative to its 3-hydroxy counterpart [1]. Specifically, 3-benzyloxy analog 23 increases mRNA expression of the HSD17B2 gene, whereas the corresponding 3-hydroxy triazole analog 24 increases SULT1E1 expression, demonstrating that even closely related structural variants engage non-redundant anti-estrogenic pathways [1]. This bifurcated activity profile mandates compound-specific selection in experimental systems where precise gene expression outcomes are critical.

Quantitative Differentiation Evidence for (8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-17-(2H-triazol-4-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol


Gene Expression Divergence: 3-Benzyloxy vs. 3-Hydroxy Triazole Analogs in HeLa Cells

The 3-benzyloxy analog (compound 23, structurally analogous to the target compound) induces a qualitatively different anti-estrogenic gene expression signature compared to its 3-hydroxy counterpart (compound 24). Specifically, compound 23 increases mRNA expression of the HSD17B2 gene in HeLa cells, whereas compound 24 increases SULT1E1 expression [1]. This bifurcation demonstrates that the benzyloxy protecting group is not a silent pharmacokinetic modifier but actively redirects the compound's pharmacodynamic output.

HSD17B2 gene expression SULT1E1 gene expression Anti-estrogenic prodrug activation

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition: Triazole Estrone Analog vs. Substrate Estrone

The D-ring-fused triazolyl estrone analog (compound 24, closely related to the target compound) exhibits potent inhibition of NADH-complexed 17β-HSD1, with a binding affinity comparable to that of the natural substrate estrone [1]. In contrast, its inhibition against NADPH-complexed 17β-HSD1 is markedly weaker, indicating cofactor-dependent selectivity [1].

17β-HSD1 inhibition NADH-complexed enzyme Steroidogenesis modulation

Antiproliferative Activity in Gynecological Cancer Cell Lines: Triazole Estrone Analog Selectivity

The estrane triazole analog 24 significantly and selectively reduces proliferation of cancer cell lines of gynecological origin, including HeLa, SiHa, and MDA-MB-231 [1]. This antiproliferative effect is accompanied by cell cycle alterations and induction of caspase-independent apoptosis, as evidenced by an increased subG1 cell fraction [1].

Antiproliferative activity Gynecological cancer HeLa cells SiHa cells MDA-MB-231 cells

Antiproliferative Potency of 3-Benzyloxy-16-Triazolyl-Methyl-Estra-17-Ol Hybrids Against MCF-7 Breast Cancer Cells

The four stereoisomers of 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids were evaluated for antiproliferative activity against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma) [1]. While exact IC50 values vary by stereochemistry, the 3-benzyloxy series (compounds 9-12) demonstrates measurable growth inhibition that distinguishes these hybrids from the corresponding 3-methoxy analogs [1].

Antiproliferative activity MCF-7 cells Breast cancer Triazole hybrids

Prodrug Anti-Estrogenic Activity: 3-Benzyloxy Analog vs. Parent 3-Hydroxy Compound

The 3-benzyloxy analog 23 exhibits pronounced pro-drug anti-estrogenic activity through upregulation of HSD17B2 gene expression, a mechanism distinct from the SULT1E1-mediated pathway activated by the 3-hydroxy analog 24 [1]. This functional bifurcation establishes the benzyloxy group as a critical determinant of the compound's biological readout rather than a transient protective moiety.

Prodrug activation Anti-estrogenic activity HSD17B2 gene SULT1E1 gene

Lack of Estrogenic Activity in 3-Benzyloxy-16,17-Secoestratriene Derivatives

In a series of 3-benzyloxy-16,17-secoestratriene derivatives, biological testing on experimental animals revealed an almost total loss of estrogenic activity, with most compounds instead preventing the action of endogenous estrogens [1]. Specifically, compound 1b (3-benzyloxy-17-hydroxy-16,17-secoestra-1,3,5(10)-triene-16-nitrile) exhibited very low estrogenic activity while displaying a significant antihormonal property [1].

Estrogenic activity Anti-hormonal property 16,17-Secoestratriene

Optimal Use Cases for (8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-17-(2H-triazol-4-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol in Discovery and Preclinical Research


Investigating HSD17B2-Mediated Anti-Estrogenic Prodrug Mechanisms

This compound is uniquely suited for studies that require selective induction of the HSD17B2 gene, a mechanism not recapitulated by 3-hydroxy triazole analogs which instead induce SULT1E1. Researchers aiming to dissect HSD17B2-dependent anti-estrogenic pathways should procure this specific 3-benzyloxy derivative [1].

Probing Cofactor-Dependent 17β-HSD1 Inhibition

The triazole-containing scaffold demonstrates cofactor-dependent 17β-HSD1 inhibition, showing potent activity against NADH-complexed enzyme but markedly weaker inhibition against the NADPH-complexed form. This property makes the compound a valuable tool for enzymology studies focused on cofactor-specific 17β-HSD1 modulation [1].

Evaluating Antiproliferative Selectivity in Gynecological Cancer Models

Based on the selective antiproliferative effects observed in HeLa, SiHa, and MDA-MB-231 cells, this compound is appropriate for oncology research programs targeting gynecological malignancies. The caspase-independent apoptosis induction mechanism further distinguishes it from conventional cytotoxic agents [1].

Stereochemistry-Dependent Antiproliferative Screening

The four stereoisomers of 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids exhibit differential growth inhibition profiles against MCF-7 breast cancer cells. This stereochemical sensitivity supports the compound's use in structure-activity relationship (SAR) campaigns exploring the impact of D-ring configuration on antiproliferative potency [2].

Quote Request

Request a Quote for Fz25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.